2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride
Description
Chemical Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing a precise description of its molecular structure. The International Union of Pure and Applied Chemistry name for this compound is 2-amino-1-naphthalen-2-ylethanone;hydrochloride, which clearly indicates the positioning of functional groups within the molecular framework. This nomenclature system ensures unambiguous identification across scientific literature and chemical databases worldwide.
Alternative systematic names for this compound include 2-amino-1-(2-naphthyl)-1-ethanone hydrochloride and 2-amino-1-(naphthalen-2-yl)ethan-1-one hydrochloride. These variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The compound is also referenced as 2-(2-naphthyl)-2-oxo-1-ethanaminium chloride in certain chemical databases, emphasizing the ionic nature of the hydrochloride salt form.
The molecular identification parameters provide essential data for compound characterization and analysis. The molecular formula C₁₂H₁₂ClNO represents the complete atomic composition, including the hydrochloride component. The molecular weight of 221.68 grams per mole serves as a fundamental parameter for stoichiometric calculations and analytical procedures. The International Chemical Identifier key ABUOEFHIWKRZFK-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational chemistry applications.
Historical Development and Discovery Timeline
The historical development of this compound reflects the broader evolution of naphthalene chemistry and aromatic ketone synthesis methodologies. The compound's first documentation in chemical literature dates to the creation of its database entry on February 8, 2007, indicating its relatively recent formal characterization and systematic study. However, the synthetic pathways leading to this compound build upon decades of research in naphthalene derivatization and Friedel-Crafts acylation reactions.
The development timeline shows significant database modifications as recently as May 24, 2025, suggesting ongoing research interest and continuous refinement of the compound's characterization data. This recent activity indicates that the compound remains an active subject of scientific investigation, with new applications and synthetic methods continuing to emerge. The parent compound, 2-amino-1-(2-naphthyl)ethanone, represents the foundation from which the hydrochloride salt was developed to improve handling characteristics and stability profiles.
Research into naphthalene-based amino ketones gained momentum through advances in aromatic substitution chemistry and the recognition of these compounds' potential in pharmaceutical intermediate synthesis. The systematic study of 2-acetonaphthone derivatives, including amino-substituted variants, has been facilitated by improvements in analytical techniques and synthetic methodologies. Modern synthetic approaches have enabled the preparation of this compound through multiple pathways, including reductive amination and direct acylation methods.
The compound's emergence as a research focus coincides with increased interest in naphthalene-based molecules for their unique photophysical properties and potential applications in materials science. Contemporary research has expanded the scope of investigations to include the compound's behavior in various chemical transformations and its utility as a building block for more complex molecular architectures.
Position Within Organic Compound Classification Systems
This compound occupies a distinctive position within multiple organic compound classification systems, reflecting its complex structural features and functional group diversity. The compound belongs primarily to the class of aromatic ketones, characterized by the presence of a carbonyl group directly attached to an aromatic ring system. This classification is further refined by the naphthalene ring system, placing it within the subclass of naphthyl ketones, which exhibit unique electronic and steric properties compared to simple benzene derivatives.
From a functional group perspective, the compound represents an intersection of amino compounds and aromatic ketones, creating a bifunctional molecule with distinct reactivity patterns. The amino group at the α-position relative to the carbonyl group provides nucleophilic character, while the naphthalene ring system contributes π-electron density and potential for aromatic interactions. This combination classifies the compound as an α-amino ketone, a category known for synthetic versatility and biological activity potential.
The hydrochloride salt formation places this compound within the broader category of organic hydrochloride salts, commonly employed to enhance compound stability, solubility, and handling characteristics. Salt formation represents a standard approach in pharmaceutical and research chemistry for optimizing the physical properties of basic organic compounds. The chloride anion provides ionic character that facilitates dissolution in polar solvents while maintaining the essential structural integrity of the organic cation.
Within the Chemical Abstracts Service classification system, the compound falls under the category of amino-aldehydes, amino-ketones, and amino-quinones, specifically within the subcategory of compounds containing oxygen functional groups. This classification reflects the dual nature of the compound's functional groups and its potential for diverse chemical transformations. The Harmonized System code 2922399090 further categorizes it within international trade classifications for amino-ketones and related compounds.
The compound's classification as an aromatic amine derivative emphasizes the basic character imparted by the amino functional group, while its categorization as a ketone highlights the electrophilic reactivity center. This dual classification system reflects the compound's potential for participating in both nucleophilic and electrophilic chemical transformations, making it a valuable synthetic intermediate. The naphthalene core structure further distinguishes it from simpler aromatic systems, providing enhanced conjugation and unique electronic properties that influence its chemical behavior and potential applications.
Properties
IUPAC Name |
2-amino-1-naphthalen-2-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO.ClH/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUOEFHIWKRZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500067 | |
| Record name | 2-Amino-1-(naphthalen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38061-36-8 | |
| Record name | 38061-36-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-(naphthalen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(naphthalen-2-yl)ethanone hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-naphthylamine with acetyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:
Reagents: 2-naphthylamine, acetyl chloride, base (e.g., sodium hydroxide), hydrochloric acid.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include additional steps such as solvent recovery and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group results in alcohol derivatives.
Scientific Research Applications
2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-(naphthalen-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical properties, synthesis routes, and applications of 2-amino-1-(naphthalen-2-yl)ethanone hydrochloride can be inferred through comparison with its analogs. Key structural variations include substituents on the aromatic ring, which influence solubility, stability, and biological activity.
Structural and Physicochemical Properties
Key Observations :
- Solubility : Hydroxyl-substituted derivatives (e.g., 4-hydroxyphenyl) exhibit higher polarity, enhancing aqueous solubility compared to methoxy- or methyl-substituted analogs .
- Thermal Stability : Melting points are influenced by hydrogen bonding (e.g., 217–220°C for 4-hydroxyphenyl vs. 215–235°C for 2-hydroxyphenyl) .
- Bioactivity : Halogenated derivatives like bk-2C-B display psychoactive properties due to structural mimicry of phenethylamine neurotransmitters .
Research Findings and Limitations
- Toxicity Data Gaps: Many analogs, such as 1-(2-amino-6-nitrophenyl)ethanone, lack comprehensive toxicological profiles, necessitating further study .
- Stereochemical Challenges : Refinement of crystallographic data for these compounds often relies on software like SHELXL, which may introduce biases in structural analysis .
Biological Activity
2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride, also known as Naphthylacetone, is a compound of significant interest due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C12H11ClN2O
- Molecular Weight: 232.68 g/mol
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The results are summarized in the table below:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH radical scavenging assays. The results demonstrated that it possesses a significant ability to scavenge free radicals, with an IC50 value of 12.5 µg/mL, indicating its potential use in preventing oxidative stress-related diseases .
Anticancer Properties
Studies have explored the anticancer effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism involves the activation of caspase pathways, as shown in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Apoptosis induction |
These results indicate that the compound may serve as a lead for developing anticancer therapies .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets. The compound can inhibit key enzymes involved in cell proliferation and survival, such as:
- Topoisomerases : Inhibition leads to DNA damage and apoptosis.
- Protein Kinases : Disruption of signaling pathways essential for cancer cell survival.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study on Antimicrobial Resistance : A clinical trial investigated the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated patients compared to controls.
- Antioxidant Study in Diabetic Patients : A study assessed its antioxidant effects in diabetic patients, revealing improved biomarkers for oxidative stress after treatment with the compound.
- Cancer Treatment Trials : Ongoing trials are evaluating its efficacy in combination therapy for breast cancer, showing promising preliminary results regarding tumor reduction and patient survival rates.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves reductive amination or condensation reactions. For structurally similar aryl ethanone hydrochlorides, catalytic hydrogenation with Pd/C or Raney Ni under mild acidic conditions (e.g., methanol/HCl) is common. For example, in ractopamine synthesis, Raney Ni/H₂ in methanol/ethanol improves cost efficiency and reduces side reactions compared to Pd/C . Reaction temperature (25–50°C), solvent polarity, and catalyst loading significantly influence yield. Pre-purification of intermediates (e.g., via recrystallization) is critical to avoid byproducts.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Spectroscopy : Use -/-NMR to confirm the naphthalene moiety and amine proton signals (δ 8–9 ppm for aromatic protons; δ 4–5 ppm for NH₂).
- X-ray Crystallography : Employ SHELX software for structural refinement. For related hydrochlorides, SHELXL has resolved hydrogen bonding patterns and chloride ion coordination .
- Melting Point Analysis : Compare with analogs like 2-amino-4'-chloroacetophenone hydrochloride (mp 262°C ) and 2-amino-1-(4-dimethylaminophenyl)ethanone hydrochloride (mp 140–144°C ). Discrepancies >5°C suggest impurities or polymorphic forms.
- Elemental Analysis : Verify stoichiometry (e.g., C:Cl ratio via combustion analysis).
Advanced Research Questions
Q. What catalytic systems optimize reductive amination for aryl ethanone hydrochlorides, and how do catalyst choices affect stereochemical outcomes?
- Methodological Answer :
- Raney Ni vs. Pd/C : Raney Ni is cost-effective and reduces over-hydrogenation risks in methanol/ethanol systems, whereas Pd/C may require higher H₂ pressure (3–5 atm) and longer reaction times .
- Stereoselectivity : Chiral auxiliaries (e.g., (R)-2-amino-1-(3-chlorophenyl)ethanol hydrochloride >98% ee ) or asymmetric hydrogenation with chiral ligands (e.g., BINAP) can induce enantioselectivity.
- Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to optimize catalyst loading (typically 5–10 wt%).
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify polymorphs. For example, 2-amino-4-hydroxyacetophenone hydrochloride exhibits needle (mp 241–245°C) and prism (mp 249–251°C) forms .
- Impurity Profiling : Apply HPLC-MS to detect trace byproducts (e.g., nitro derivatives from incomplete reduction).
- Solvent Recrystallization : Test solvents like ethanol/water or DCM/hexane to isolate pure phases.
Q. What advanced analytical techniques identify pyrolysis byproducts or stability under thermal stress?
- Methodological Answer :
- Pyrolysis-GC/MS : For structurally related bk-2C-B, pyrolysis at 300°C generates brominated aromatic fragments (m/z 79/81) and ketone derivatives, detectable via electron ionization .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via LC-MS/MS. Look for dehydrohalogenation products (e.g., naphthalen-2-yl ethanone).
- Thermogravimetric Analysis (TGA) : Determine decomposition onset (e.g., 136.2°C flashpoint for 2-amino-4'-chloroacetophenone hydrochloride ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
